3-Fluoro-1-iodobutane
Description
Significance of Organofluorine and Organoiodine Compounds in Contemporary Chemical Research
Organohalogen compounds, particularly those containing fluorine and iodine, are pivotal in modern chemical research and industry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's high electronegativity, which can enhance metabolic stability, bioavailability, and lipophilicity, making organofluorine compounds highly sought after in pharmaceutical and agrochemical development. numberanalytics.comwikipedia.orgstanford.eduscispace.com In fact, approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov Prominent examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com
Similarly, organoiodine compounds play a crucial role in organic synthesis, often serving as versatile intermediates and catalysts. tcichemicals.comthieme-connect.comnih.gov The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes organoiodine compounds highly reactive and thus valuable as alkylating agents and in coupling reactions. issr.edu.khwordpress.comchemguide.co.uk Hypervalent iodine compounds, in particular, are recognized as mild and environmentally friendly oxidizing agents, offering an alternative to heavy metal-based reagents. thieme-connect.comresearchgate.net
The dual presence of both a fluorine and an iodine atom in a single molecule, as seen in 3-fluoro-1-iodobutane, presents a unique set of reactive possibilities, allowing for selective transformations at either the carbon-fluorine or carbon-iodine bond.
Contextualization of this compound within the Class of Halogenated Alkanes
Halogenated alkanes, or haloalkanes, are hydrocarbons where one or more hydrogen atoms have been replaced by a halogen. byjus.comwikipedia.org These compounds are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon bearing the halogen. chemguide.co.uk this compound is a primary haloalkane with respect to the iodine atom and a secondary haloalkane with respect to the fluorine atom. chemguide.co.uk
The physical properties of haloalkanes are significantly influenced by the nature of the halogen atom and the length of the carbon chain. libretexts.org Generally, haloalkanes have higher boiling points than their corresponding alkanes due to increased molecular weight and polarity, which leads to stronger intermolecular forces. byjus.comlibretexts.org They are typically insoluble in water but soluble in organic solvents. chemguide.co.uktestbook.com The reactivity of haloalkanes is largely dictated by the strength of the carbon-halogen bond, which decreases down the group from fluorine to iodine. wordpress.combyjus.com This trend makes iodoalkanes the most reactive in nucleophilic substitution and elimination reactions. issr.edu.khwordpress.com
Comparative Analysis with Analogous Halogenated Hydrocarbons and Perfluoroalkyl Iodides
To better understand the unique characteristics of this compound, a comparison with other halogenated hydrocarbons and perfluoroalkyl iodides is insightful.
Table 1: Comparative Analysis of this compound and Related Halogenated Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | C4H8FI | 202.01 | ~150 (estimated) | Contains both fluorine and iodine, offering dual reactivity. |
| 1-Chlorobutane | C4H9Cl | 92.57 | 78.4 | Common starting material in synthesis. |
| 1-Bromobutane | C4H9Br | 137.02 | 101.3 | More reactive than 1-chlorobutane. wordpress.com |
| 1-Iodobutane (B1219991) | C4H9I | 184.02 | 130.5 | Most reactive of the simple butyl halides in substitution reactions. wordpress.com |
| 1-Fluoro-3-iodopropane | C3H6FI | 187.98 | 68-69 (at 95 mmHg) chemicalbook.com | Shorter carbon chain analog. |
| Nonafluoro-1-iodobutane | C4F9I | 345.96 | 67 | A perfluoroalkyl iodide with high stability. sigmaaldrich.comcymitquimica.com |
Data for 1-chlorobutane, 1-bromobutane, and 1-iodobutane are standard literature values.
The reactivity of haloalkanes in nucleophilic substitution reactions is a key point of comparison. The carbon-iodine bond is significantly weaker than the carbon-fluorine, -chlorine, and -bromine bonds, making 1-iodobutane the most reactive among the simple butyl halides. wordpress.comchemguide.co.uk Conversely, the carbon-fluorine bond is exceptionally strong, rendering fluoroalkanes generally unreactive under normal conditions. wordpress.comchemguide.co.uk In this compound, the presence of the highly electronegative fluorine atom can influence the reactivity at the carbon-iodine bond through electronic effects.
Perfluoroalkyl iodides (PFIs), such as nonafluoro-1-iodobutane, represent another important class of organoiodine compounds. google.comrsc.org In these molecules, all hydrogen atoms on the alkyl chain are replaced by fluorine atoms. ontosight.aiclu-in.org This extensive fluorination imparts high thermal and chemical stability, as well as unique surface-active properties. cymitquimica.comontosight.ai PFIs are crucial intermediates in the synthesis of a wide range of fluorinated materials, including surfactants and polymers. google.comclu-in.org Compared to this compound, perfluoroalkyl iodides are generally less reactive in nucleophilic substitution reactions due to the strong electron-withdrawing effect of the perfluoroalkyl group.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-33-8 | |
| Record name | 3-fluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 Fluoro 1 Iodobutane
Direct Synthetic Strategies
Direct synthetic routes to 3-fluoro-1-iodobutane focus on introducing the fluorine and iodine atoms onto a butane (B89635) framework through established reaction types. These methods are often favored for their efficiency and straightforward approach.
Halogen exchange (halex) reactions are a fundamental and widely used method for the synthesis of alkyl halides. These reactions involve the substitution of one halogen atom in an organic molecule for another. For the specific synthesis of this compound, a two-step halogen exchange on a suitable butane derivative is a viable strategy.
One common approach is the Finkelstein reaction, which is typically used to convert alkyl chlorides or bromides into alkyl iodides using an alkali iodide like sodium iodide (NaI) or potassium iodide (KI) in a polar solvent such as acetone (B3395972). manac-inc.co.jp Concurrently, the Swarts reaction is a classic method for introducing fluorine by treating an alkyl chloride or bromide with a metallic fluoride (B91410), such as antimony trifluoride (SbF₃) or silver fluoride (AgF). researchgate.net
A practical pathway could start with a precursor like 1,3-dibromobutane. A selective Finkelstein reaction could first be employed to introduce iodine at the more reactive primary position, followed by a Swarts-type reaction to introduce fluorine at the secondary position. Alternatively, direct fluorination of a 1-iodobutane (B1219991) derivative using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent represents another pathway.
Table 1: Key Halogen Exchange Reactions and Reagents
| Reaction Name | Purpose | Typical Reagents | Precursor Example |
|---|---|---|---|
| Finkelstein Reaction | Introduction of Iodine | NaI or KI in acetone | 1,3-Dichlorobutane |
Reaction efficiency in these processes is highly dependent on factors such as solvent polarity, the presence of catalysts (e.g., crown ethers to enhance fluoride solubility), and precise control over reaction temperatures, often in the range of 60–80°C.
Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile displaces a leaving group on a substrate. This approach can be strategically applied to the synthesis of this compound by using a precursor that already contains one of the desired halogens and a suitable leaving group for the introduction of the second.
Aliphatic nucleophilic fluorination typically proceeds via an SN2 mechanism, where a fluoride ion attacks a carbon atom, displacing a leaving group. nih.gov A common strategy involves the conversion of an alcohol to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a fluoride nucleophile. For instance, one could start with 1-iodo-3-butanol. The hydroxyl group can be converted into a good leaving group (e.g., by tosylation), which is then displaced by a fluoride ion from a source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net
The choice of solvent is critical, with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) being preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity. nih.gov
Table 2: Nucleophilic Substitution Strategy Example
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent (Fluoride Source) | Final Product |
|---|
Indirect Synthetic Pathways and Precursors
Indirect pathways involve the synthesis of fluorinated building blocks that can be subsequently converted to the target molecule. These methods offer versatility and can provide access to a wide range of fluorinated compounds.
Telomerization is a process that produces low molecular weight polymers, or telomers, with well-defined end groups. core.ac.uk In the context of fluorinated compounds, this reaction typically involves a telogen (a chain transfer agent, such as a perfluoroalkyl iodide) and a taxogen (a monomer, such as tetrafluoroethylene). core.ac.ukresearchgate.net The reaction, often initiated by radicals, yields a mixture of longer-chain fluorinated alkyl iodides. researchgate.netgoogle.com
For example, the reaction between pentafluoroethyl iodide (C₂F₅I) and tetrafluoroethylene (TFE) produces a series of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)nI. researchgate.net While this process is primarily used for producing perfluorinated substances, the underlying principle of adding an alkyl iodide across a fluorinated alkene can be adapted to create more complex fluorinated building blocks. wikipedia.org These resulting fluorinated alkyl iodides can then serve as versatile precursors in further synthetic transformations. core.ac.uk
Halofluorination is a powerful method for introducing both a halogen and a fluorine atom across a double bond in an alkene. nih.govresearchgate.net The reaction proceeds through the electrophilic activation of the alkene by a halonium ion (e.g., bromonium or iodonium ion), which is subsequently attacked by a nucleophilic fluoride source in a ring-opening step. nih.govnih.gov This process typically results in an anti-addition of the halogen and fluorine atoms across the double bond. nih.gov
Common reagents for this transformation include N-halosuccinimides (NBS or NIS) as the halogen source and fluoride sources like hydrogen fluoride-pyridine complexes (HF-Pyridine) or Deoxo-Fluor®. nih.gov Applying this method to a simple precursor like but-1-ene through iodofluorination would yield 2-fluoro-1-iodobutane, a positional isomer of the target compound. This highlights the critical role of regiochemistry in this synthetic approach. The resulting vicinal halofluoride contains a reactive carbon-iodine bond that can be further manipulated in subsequent synthetic steps to potentially achieve the desired this compound structure through rearrangement or substitution reactions.
Modern synthetic chemistry has seen the development of novel methods for incorporating fluorine and iodine into organic molecules. These innovative approaches offer new pathways to fluorinated compounds, sometimes with improved selectivity or milder reaction conditions.
One such method involves the use of elemental fluorine (F₂) as a source of nucleophilic fluorine. This can be used to add the elements of a halogen and fluorine across a double bond, where the elemental fluorine is transformed into a nucleophilic species that attacks a cyclic iodonium ion intermediate.
Catalytic methods have also gained prominence. For instance, iodine catalysis can be used to achieve selective fluorination. chemistryviews.org Hypervalent iodine catalysts, generated in situ, can facilitate the difluorination of olefins or the fluorocyclization of amides, showcasing the unique reactivity that combined iodine and fluorine chemistry can offer. chemistryviews.org Furthermore, bio-inspired manganese porphyrin catalysts have been shown to facilitate C(sp³)–H fluorination, where an unactivated C-H bond is directly converted to a C-F bond using a fluoride salt like AgF. ucla.edu Such advanced strategies represent the cutting edge of organofluorine chemistry and expand the toolkit for creating complex molecules like this compound.
Methodological Advancements in this compound Preparation
Catalytic Approaches in Organofluorine Synthesis Relevant to this compound
Recent progress in organofluorine synthesis has seen a shift towards catalytic methods, which offer advantages in terms of efficiency and selectivity over traditional stoichiometric reagents. While direct catalytic methods for the synthesis of this compound are not extensively documented, analogous reactions provide a framework for potential synthetic routes. One such relevant area is the iodine-catalyzed functionalization of alkenes.
Molecular iodine (I₂) has been successfully employed as a catalyst in the difluorination of alkenes. organic-chemistry.orgnih.gov This reaction typically involves an oxidant, such as Selectfluor®, and a fluoride source like triethylamine pentahydrofluoride (TEA·5HF). The proposed mechanism involves the in situ generation of an electrophilic iodine species that activates the alkene, facilitating the addition of fluoride ions. While this method results in a difluorinated product, it highlights the potential of iodine catalysis in C-F bond formation.
A more direct analogy can be drawn from the iodofluorination of alkenes. Research has demonstrated that the combination of molecular iodine and a hypervalent iodine reagent can achieve the iodofluorination of alkenes. chemrevlett.com Palladium catalysts have also been shown to mediate the iodofluorination of alkenes using a stable fluoroiodane reagent. chemrevlett.com These methods typically proceed with Markovnikov regioselectivity, which would favor the formation of 2-fluoro-1-iodobutane from 1-butene. To achieve the desired this compound, a starting material such as 3-buten-1-ol would be necessary, followed by subsequent conversion of the hydroxyl group to an iodide.
The table below summarizes key findings from studies on catalytic fluorination and iodofluorination of alkenes, which can be considered relevant for the development of synthetic routes to this compound.
| Catalytic System | Substrate | Product Type | Key Findings |
| I₂ / Selectfluor® / TEA·5HF | Aliphatic and Aromatic Alkenes | 1,2-Difluoroalkanes | Demonstrates the catalytic use of molecular iodine for C-F bond formation. organic-chemistry.orgnih.gov |
| I₂ / XeF₂ | Unactivated Alkenes | α-Iodofluoroalkanes | Early example of direct iodofluorination with Markovnikov selectivity. chemrevlett.com |
| Pd(BF₄)₂(MeCN)₄ / Fluoroiodane Reagent | Alkenes | α-Iodofluoroalkanes | Palladium-catalyzed approach to iodofluorination. chemrevlett.com |
These catalytic approaches represent a significant advancement over classical methods, such as the Swarts reaction, by offering milder reaction conditions and potentially higher selectivity. The development of catalysts that can control the regioselectivity of fluorination in haloalkanes remains an active area of research.
Stereoselective Synthesis Considerations for this compound Analogues
The synthesis of chiral organofluorine compounds is of significant interest due to their applications in pharmaceuticals and agrochemicals. For analogues of this compound, where the fluorine-bearing carbon is a stereocenter, the development of stereoselective synthetic methods is crucial.
Recent advancements in catalysis have enabled the enantioselective fluorination of various substrates. Chiral aryl iodide catalysts have been utilized for the diastereoselective and enantioselective 1,2-difluorination of alkenes. nih.gov These reactions proceed through the in situ generation of a chiral aryliodonium(III) species, which delivers the fluorine atom in a stereocontrolled manner. While this method yields a difluorinated product, the underlying principle of using a chiral iodine catalyst to control the stereochemistry of fluorination is highly relevant.
Furthermore, chiral aryl iodide catalysts have been successfully applied to the enantioselective fluoroamination of alkenes, demonstrating their versatility in creating chiral C-F bonds. nih.gov The use of a chiral catalyst allows for the formation of enantioenriched products from prochiral alkene starting materials.
In the context of preparing enantiomerically enriched analogues of this compound, a plausible strategy would involve the asymmetric fluorination of a suitable butene derivative using a chiral catalyst. For instance, the enantioselective fluorination of a terminal alkene could be achieved using a chiral iodine(I)/iodine(III) catalytic system. nih.gov
The table below presents selected examples of stereoselective fluorination reactions that are conceptually applicable to the synthesis of chiral this compound analogues.
| Catalytic System | Substrate Type | Product Type | Key Stereochemical Outcome |
| Chiral Aryl Iodide / mCPBA / HF-Pyridine | Alkenes | 1,2-Difluorides | High diastereoselectivity and enantioselectivity. nih.gov |
| Chiral Aryl Iodide / Selectfluor® / HF source | α-CF₃-Styrenes | Enantioenriched difluorinated compounds | Formation of a stereocenter with F, CH₂F, and CF₃ substituents. nih.gov |
| Chiral Aryl Iodide / mCPBA / HF-Pyridine | Allylic Amines | syn-β-Fluoroaziridines | High diastereo- and enantioselectivity. nih.gov |
| Cinchona Alkaloid Amine | β-Ketoester and Chalcone | Fluorinated Cyclohexenones | High enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). nih.gov |
These examples underscore the potential for creating chiral centers with high fidelity through catalytic asymmetric fluorination. The adaptation of these methods to the specific synthesis of enantiopure this compound would likely involve the use of a butene derivative with a handle for subsequent conversion to the iodo group, or the development of a novel catalytic system capable of directly performing an enantioselective iodo-fluorination.
Mechanistic Investigations of 3 Fluoro 1 Iodobutane Reactivity
Unimolecular Nucleophilic Substitution (SN1) Pathways
Unimolecular nucleophilic substitution (SN1) reactions proceed through a multi-step mechanism, the rate-determining step of which is the formation of a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com These reactions are typically favored for tertiary and secondary alkyl halides, especially in the presence of polar protic solvents. wikipedia.orgyoutube.com
As a primary alkyl halide, 3-fluoro-1-iodobutane is generally not expected to react via an SN1 mechanism due to the high instability of the resulting primary carbocation. wikipedia.orgmasterorganicchemistry.com The initial dissociation of the C-I bond would lead to the formation of the 3-fluorobutan-1-yl cation.
However, should this unstable primary carbocation form, it would be highly susceptible to rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent carbon (C2) would result in the formation of a secondary carbocation, the 3-fluorobutan-2-yl cation. This rearrangement is a common feature in reactions involving carbocation intermediates. youtube.com
The stability of this rearranged secondary carbocation is influenced by the fluorine atom at the C3 position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect would destabilize the adjacent positive charge on the C2 carbocation, making its formation less favorable than that of a standard secondary butyl carbocation.
The rate of an SN1 reaction is profoundly influenced by the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group anion through solvation. libretexts.orglibretexts.org The solvent's ability to solvate and stabilize the transition state leading to the carbocation is a critical factor. libretexts.orgyoutube.com Any factor that stabilizes the carbocation intermediate will increase the rate of the SN1 reaction. libretexts.org The rate enhancement can be substantial, as demonstrated by the solvolysis of 2-chloro-2-methylpropane, where the reaction is 100,000 times faster in water than in ethanol. libretexts.org
While this compound is a poor substrate for SN1 reactions, if the reaction were to proceed, the choice of solvent would be critical. The use of a highly polar protic solvent would be necessary to facilitate the ionization of the C-I bond.
| Solvent | Solvent Type | Relative SN1 Rate (Approx.) |
|---|---|---|
| Ethanol | Polar Protic | 1 |
| Methanol | Polar Protic | 4 |
| 50% Water / 50% Ethanol | Polar Protic | 100 |
| Water | Polar Protic | 100,000 |
This table illustrates the general trend of solvent effects on SN1 reactivity for a typical alkyl halide. A similar trend would be expected for this compound if it were to undergo an SN1 reaction.
Bimolecular Nucleophilic Substitution (SN2) Pathways
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. youtube.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored for methyl and primary alkyl halides that are not sterically hindered. masterorganicchemistry.com
This compound is a primary alkyl halide, making it a suitable substrate for the SN2 mechanism. The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the iodine (C1). masterorganicchemistry.com This approach occurs at an angle of 180° to the carbon-iodine bond. masterorganicchemistry.com
The reactivity of alkyl halides in SN2 reactions is highly dependent on the nature of the leaving group. The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion (I⁻) an excellent leaving group. The order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. quora.com Consequently, the C-I bond in this compound is the primary site for nucleophilic substitution.
The fluorine atom at the C3 position influences the SN2 reactivity of this compound primarily through electronic effects.
Electronic Effects : Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the reaction center at C1. This withdrawal of electron density makes the C1 carbon slightly more electrophilic and thus more susceptible to nucleophilic attack. This effect is expected to be modest due to the distance between the fluorine atom and the reaction center.
Since the SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, if the starting material were chiral at C1, the product would have the opposite configuration. masterorganicchemistry.com
Elimination Reactions (E1 and E2)
Elimination reactions are often in competition with nucleophilic substitution. ck12.orgdalalinstitute.com These reactions result in the formation of an alkene through the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. ck12.org
For this compound, a primary alkyl halide, the bimolecular elimination (E2) pathway is the most likely elimination mechanism. ck12.orgcrunchchemistry.co.uk The unimolecular elimination (E1) pathway is highly unfavorable because it requires the formation of an unstable primary carbocation intermediate. ck12.orglibretexts.org
The E2 mechanism is a single-step, concerted reaction where a base removes a proton from the β-carbon (C2) at the same time the leaving group (iodide) departs from the α-carbon (C1), and a double bond forms between them. dalalinstitute.comcrunchchemistry.co.uk This mechanism is favored by the use of strong bases. libretexts.org If a strong, sterically hindered base (like potassium tert-butoxide) is used, the E2 pathway is often favored over the SN2 pathway. youtube.com In contrast, a strong nucleophile that is a weak base (like the iodide ion itself) would favor the SN2 reaction. msu.edu
| Condition | Favored Pathway for this compound | Typical Reagent |
|---|---|---|
| Strong Nucleophile / Weak Base | SN2 | NaI, NaCN |
| Strong, Unhindered Base | SN2 and E2 competition | NaOH, NaOCH₃ |
| Strong, Sterically Hindered Base | E2 | Potassium tert-butoxide (t-BuOK) |
| Weak Nucleophile / Weak Base | Slow SN1/E1 (unlikely) | H₂O, CH₃OH (with heat) |
This table summarizes the general conditions that dictate the competition between SN2 and E2 reactions for a primary alkyl halide like this compound.
Base-Induced Elimination Processes Involving this compound
Base-induced elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic synthesis for the formation of alkenes. These reactions can proceed through different mechanisms, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. lumenlearning.com The operative mechanism is influenced by several factors including the structure of the alkyl halide, the strength of the base, the nature of the solvent, and the temperature.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. lumenlearning.comlibretexts.org This pathway is favored by strong bases. lumenlearning.com For this compound, the iodine atom is on a primary carbon, which generally makes it a candidate for SN2 reactions. However, the use of a strong, sterically hindered base can favor the E2 elimination pathway.
The E1 mechanism, in contrast, is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step. In the second step, a weak base abstracts a proton from a β-carbon to form the alkene. lumenlearning.comlibretexts.org E1 reactions are more common for tertiary alkyl halides due to the stability of the resulting carbocation. For a primary alkyl halide like this compound, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely under most conditions.
The presence of both fluorine and iodine atoms in this compound introduces additional complexity. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodide the preferential leaving group in elimination reactions. The electronegative fluorine atom at the 3-position can influence the acidity of the β-protons through an inductive effect, potentially affecting the rate and regioselectivity of the elimination.
Regioselectivity and Stereoselectivity in Alkene Formation from this compound
When an elimination reaction can lead to the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. masterorganicchemistry.comstudy.com For unsymmetrical alkyl halides, the regiochemical outcome is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orglibretexts.org However, the use of a sterically bulky base can lead to the formation of the less substituted alkene, an outcome known as the Hofmann product. libretexts.org In the case of this compound, elimination can potentially yield two regioisomeric alkenes: 1-fluorobut-1-ene and 1-fluorobut-2-ene. The application of Zaitsev's rule would predict 1-fluorobut-2-ene to be the major product.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comstudy.com If the elimination reaction leads to an alkene that can exist as E/Z (cis/trans) isomers, a stereoselective reaction will produce one isomer in greater amounts. E2 reactions are often stereoselective, with a preference for the formation of the more stable E (trans) isomer. youtube.com This preference arises from the lower energy of the transition state leading to the trans product. E1 reactions are generally not stereoselective because the planar carbocation intermediate can be attacked from either side by the base. lumenlearning.com Therefore, in an E2 elimination of this compound to form 1-fluorobut-2-ene, the E-isomer would be expected to be the major stereoisomer.
A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. study.com The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org This means the proton and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. This conformational requirement can significantly influence the stereochemical outcome of the reaction.
Oxidation and Reduction Chemistry of this compound
The presence of two different halogen atoms in this compound allows for selective oxidation and reduction reactions. The significant difference in the bond strengths of the carbon-iodine and carbon-fluorine bonds is a key factor in this selectivity.
Selective Redox Transformations Involving Carbon-Iodine and Carbon-Fluorine Bonds
The carbon-iodine bond is considerably weaker and more polarizable than the carbon-fluorine bond, making it the more reactive site for both reduction and oxidation.
Reduction: The carbon-iodine bond can be selectively reduced in the presence of a carbon-fluorine bond. This can be achieved using various reducing agents. For example, catalytic hydrogenation or treatment with metal hydrides can cleave the C-I bond to form 3-fluorobutane. This selectivity is crucial in synthetic chemistry, allowing for the retention of the fluorine atom while transforming the iodo group.
Oxidation: While the direct oxidation of the carbon-halogen bond in simple haloalkanes is not a common transformation, the iodine atom can participate in reactions that effectively lead to an oxidation of the carbon framework. For instance, organoiodine compounds can be converted into organolithium or Grignard reagents, which can then react with electrophiles to form new carbon-carbon bonds, a process that can be considered a formal oxidation of the carbon atom. The strong carbon-fluorine bond is generally inert to these conditions. rsc.org
The table below summarizes the expected outcomes of selective redox transformations on this compound.
| Reaction Type | Reagent Example | Bond Affected | Primary Product |
| Reduction | H₂, Pd/C | C-I | 3-Fluorobutane |
| Formation of Organometallic | Mg, ether | C-I | 3-Fluorobutylmagnesium iodide |
| Reaction with Electrophile | CO₂ then H₃O⁺ (after Grignard formation) | C-I | 4-Fluoropentanoic acid |
Radical Reactions Involving this compound Precursors
Perfluoroalkyl iodides are valuable precursors for the generation of perfluoroalkyl radicals, which can then participate in various synthetic transformations, most notably addition reactions to unsaturated systems. nsf.gov
Perfluoroalkyl Iodide Radical Additions to Unsaturated Systems
The addition of perfluoroalkyl radicals to alkenes and alkynes is a powerful method for the introduction of perfluoroalkyl groups into organic molecules. These reactions typically proceed via a radical chain mechanism known as Atom Transfer Radical Addition (ATRA). nsf.gov
The initiation step involves the homolytic cleavage of the carbon-iodine bond in the perfluoroalkyl iodide to generate a perfluoroalkyl radical. This can be achieved through various methods, including photolysis, radical initiators, or transition metal catalysis. nih.govnih.gov
The propagation cycle consists of two main steps:
The perfluoroalkyl radical adds to the double or triple bond of the unsaturated substrate to form a new carbon-centered radical. nsf.govnih.gov
This new radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the addition product and regenerating the perfluoroalkyl radical to continue the chain. nih.gov
The regioselectivity of the radical addition to unsymmetrical alkenes is generally governed by the stability of the resulting radical intermediate. The perfluoroalkyl radical will typically add to the less substituted carbon of the double bond to form the more stable (more substituted) radical intermediate.
Recent advancements have focused on developing milder and more efficient methods for initiating these radical additions, such as the use of visible light photoredox catalysis or pyridine-boryl radical initiated processes. nsf.govrsc.org These methods often allow for a broader substrate scope and better functional group tolerance. rsc.org
The table below provides examples of perfluoroalkyl iodide radical additions to unsaturated systems.
| Perfluoroalkyl Iodide | Unsaturated System | Initiation Method | Product Type |
| C₄F₉I | Terminal Alkene | Visible Light/Photocatalyst | 1-Iodo-2-(perfluorobutyl)alkane |
| C₄F₉I | Terminal Alkyne | Visible Light/Photocatalyst | (E)-1-Iodo-2-(perfluorobutyl)alkene |
| CF₃I | Styrene | Radical Initiator (AIBN) | 1-Iodo-2-phenyl-3,3,3-trifluoropropane |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Fluoro-1-iodobutane Research
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.
The ¹H NMR spectrum of this compound is anticipated to be complex due to the influence of both the electronegative fluorine and iodine atoms. The presence of a stereocenter at the third carbon position (C3) results in the diastereotopicity of the protons on the adjacent methylene (B1212753) groups (C1 and C2), leading to more intricate splitting patterns.
Detailed analysis reveals distinct signals for each proton environment. The protons on the carbon bearing the iodine (C1) are expected to be deshielded and appear at a lower field. The protons on the adjacent carbon (C2) will also be shifted downfield, though to a lesser extent. The methine proton at C3, being directly attached to the fluorine-bearing carbon, will exhibit a complex splitting pattern due to coupling with both the neighboring protons and the fluorine atom. The terminal methyl protons (C4) will be the most shielded and appear at the highest field. The vicinal coupling between protons on adjacent carbons and the geminal and vicinal coupling with the fluorine atom are critical for assigning the proton signals.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1a, H1b | 3.2 - 3.4 | Multiplet | - |
| H2a, H2b | 1.9 - 2.1 | Multiplet | - |
| H3 | 4.5 - 4.7 | Doublet of Multiplets (dm) | J(H,F) ≈ 48 |
| H4 | 1.4 - 1.6 | Doublet of Doublets (dd) | J(H,H) ≈ 7, J(H,F) ≈ 24 |
Note: The predicted data is based on computational models and may vary from experimental values.
The ¹³C NMR spectrum provides direct evidence for the four distinct carbon environments in the this compound molecule. The carbon atom bonded to the iodine (C1) is expected to have a significantly lower chemical shift due to the heavy atom effect. Conversely, the carbon atom bonded to the highly electronegative fluorine atom (C3) will be deshielded and appear at a much lower field. The chemical shifts of the other two carbon atoms (C2 and C4) will also be influenced by the neighboring halogen atoms. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹J(C,F), ²J(C,F), etc.), providing valuable information for unambiguous assignments.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J(C,F) in Hz) |
| C1 | ~5 - 10 | Triplet | ~4 |
| C2 | ~35 - 40 | Doublet | ~20 |
| C3 | ~88 - 92 | Doublet | ~170 |
| C4 | ~20 - 25 | Doublet | ~22 |
Note: The predicted data is based on computational models and may vary from experimental values.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This resonance will be split into a complex multiplet due to coupling with the vicinal methine and methylene protons. A rough estimation places the chemical shift for a fluorine atom in a similar environment to be around -200 ppm.
The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous in resolving signals from different fluorine environments in more complex molecules. The magnitude of the ¹H-¹⁹F coupling constants is also a valuable source of structural information.
For a molecule with complex spin systems like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous spectral assignment.
COSY (¹H-¹H Correlation): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the carbon chain.
HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear assignment of which protons are bonded to which carbons.
These techniques, often used in concert, allow for the complete and accurate determination of the chemical structure and the precise measurement of coupling constants, which can provide insights into the conformation of the molecule. For fluorinated compounds, specialized experiments like ¹⁹F-¹H HETCOR can directly probe the correlations between fluorine and proton nuclei.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent and diagnostic peaks would be those arising from the C-F and C-I stretching vibrations.
C-F Stretching: The carbon-fluorine bond typically exhibits a strong absorption in the range of 1100–1200 cm⁻¹. This intense band is a key indicator of the presence of a fluorine atom in the molecule.
C-I Stretching: The carbon-iodine bond vibration is expected to appear at a much lower frequency, typically around 500 cm⁻¹, due to the larger mass of the iodine atom.
C-H Stretching and Bending: The molecule will also display characteristic C-H stretching vibrations for the alkyl groups in the region of 2850–3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.
In the analysis of derivatives of this compound, IR spectroscopy is a quick and effective method to identify the introduction or modification of other functional groups by observing the appearance or disappearance of their characteristic absorption bands. For example, the formation of an alcohol derivative would be indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.
For this compound (C₄H₈FI), the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to its monoisotopic mass of approximately 201.97 Da. nih.gov The electron ionization (EI) mass spectrum would likely be characterized by fragmentation pathways initiated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the C-F, C-C, and C-H bonds, making its cleavage the most probable initial fragmentation event.
This primary fragmentation step involves the loss of an iodine radical (I•), leading to the formation of a 3-fluorobutyl cation ([C₄H₈F]⁺) with an expected m/z of 75. Alternatively, fragmentation can result in the formation of a butyl cation ([C₄H₉]⁺) at m/z 57, a common and often abundant fragment in the mass spectra of butyl halides. docbrown.info The relative abundance of these fragments provides critical information about the stability of the resulting ions and the structure of the parent molecule. Further fragmentation of these primary ions can lead to the loss of neutral molecules like ethene (C₂H₄) or hydrogen fluoride (B91410) (HF), resulting in smaller cationic fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Ion Fragment | Neutral Loss | Fragmentation Pathway |
| 202 | [C₄H₈FI]⁺ | - | Molecular Ion (M⁺) |
| 127 | [I]⁺ | C₄H₈F• | Cleavage of the C-I bond (less common) |
| 75 | [C₄H₈F]⁺ | I• | Primary cleavage of the C-I bond |
| 57 | [C₄H₉]⁺ | FI• | Cleavage of C-C and C-I bonds |
| 41 | [C₃H₅]⁺ | CH₃I, HF | Secondary fragmentation |
Note: The data in this table is interactive and outlines the most probable fragmentation pathways.
Emerging Spectroscopic Techniques for Mechanistic Studies of this compound
Modern spectroscopic methods are increasingly focused on moving beyond static structural characterization to probe the dynamic processes of chemical reactions in real time. For a molecule like this compound, these techniques can provide unprecedented detail about reaction intermediates, transition states, and the timescales of bond-breaking and bond-forming events.
Time-resolved spectroscopy, particularly using femtosecond (10⁻¹⁵ s) laser pulses, is a cutting-edge technique for observing the fundamental steps of a chemical reaction as they occur. scispace.com This method typically employs a "pump-probe" approach, where an initial laser pulse (the pump) excites the molecule to initiate a reaction, and a second, delayed pulse (the probe) interrogates the state of the system at a specific time after initiation. nurd.org.uk
In the context of this compound, this technique is ideally suited to study its photodissociation dynamics. The C-I bond is susceptible to cleavage upon absorption of ultraviolet (UV) light. By using a femtosecond UV pump pulse, it is possible to excite the molecule and induce the homolytic cleavage of the C-I bond. The subsequent evolution of the system—the separation of the 3-fluorobutyl radical and the iodine atom—can be monitored in real-time. rsc.org
The probe pulse can be tuned to specifically detect the transient radical species or the departing iodine atom, allowing for the direct measurement of the bond dissociation timescale. rsc.org Such experiments would reveal how the presence of the fluorine atom influences the electronic potential energy surfaces and the dissociation dynamics compared to unsubstituted 1-iodobutane (B1219991). These studies provide fundamental insights into reaction mechanisms at the molecular level, which is crucial for controlling chemical reactions. ultrafast-chemistry.com
Table 3: Hypothetical Time-Resolved Spectroscopy Experiment on this compound
| Experimental Parameter | Description | Purpose |
| Pump Pulse | Femtosecond UV Laser (e.g., 266 nm) | To initiate the photodissociation of the C-I bond. |
| Probe Pulse | Delayed Femtosecond Laser (Variable Wavelength) | To detect the formation of the 3-fluorobutyl radical or iodine atom. |
| Time Delay (Δt) | Variable (femtoseconds to picoseconds) | To map the progression of the reaction over time. |
| Detection Method | Transient Absorption or Photoionization | To measure the concentration of transient species as a function of time delay. |
| Primary Observable | Rate of C-I bond cleavage | To determine the lifetime of the excited state and the speed of dissociation. |
Note: This interactive table outlines the key components of a pump-probe experiment designed to study the reaction dynamics of this compound.
Computational and Theoretical Studies of 3 Fluoro 1 Iodobutane
Modeling Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. researchgate.net By mapping out the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.
3-Fluoro-1-iodobutane can potentially undergo both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. masterorganicchemistry.comyoutube.comyoutube.com Computational methods can be used to model these reaction pathways. For example, by calculating the energy profiles for the approach of a nucleophile to the carbon atom bearing the iodine (for substitution) or the abstraction of a proton from a neighboring carbon by a base (for elimination), the preferred reaction mechanism can be determined. youtube.comyoutube.com
These calculations would involve locating the transition state structures for each possible pathway. The geometry and energy of the transition state provide critical information about the reaction barrier and the factors that influence the reaction rate. For this compound, the presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions, and computational studies can help to rationalize these effects.
The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov Computational methods allow for the direct calculation of these activation energies for various transformations of this compound. nih.gov By comparing the activation energies for competing pathways, it is possible to predict the major product of a reaction under given conditions.
A potential energy surface (PES) provides a comprehensive view of the energy of a system as a function of its geometry. nih.gov For a chemical reaction, a 2D or multi-dimensional PES can be constructed to visualize the entire reaction pathway, including reactant and product valleys and the saddle point corresponding to the transition state. nih.gov The analysis of the PES for reactions involving this compound can reveal the presence of intermediates and provide a deeper understanding of the reaction dynamics.
Table 2: Illustrative Calculated Activation Energies for Competing Reactions of this compound
| Reaction Pathway | Nucleophile/Base | Calculated Activation Energy (Ea) |
| SN2 | CN⁻ | Data not available |
| E2 | OH⁻ | Data not available |
Note: The values in this table are for illustrative purposes and would need to be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are typically performed on single, isolated molecules (in the gas phase), molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solution). nih.govresearcher.lifenih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior over time.
For this compound, MD simulations can be used to explore its conformational landscape. researchgate.netsoton.ac.uk The molecule can adopt different spatial arrangements due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is important as the conformation of a molecule can significantly affect its reactivity and physical properties.
Furthermore, MD simulations are well-suited for studying intermolecular interactions. nih.govresearchgate.netnih.gov By simulating a box of this compound molecules, optionally with a solvent, it is possible to analyze the non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, that govern the liquid structure and properties. These simulations can provide insights into properties like density, viscosity, and solvation free energy.
Experimental Validation and Refinement of Computational Models
In the computational and theoretical study of this compound, the validation and refinement of computational models through experimental data are critical for ensuring the accuracy and predictive power of theoretical calculations. This process often involves a synergistic interplay between calculated predictions and experimental observations, allowing for a deeper understanding of reaction mechanisms. Two powerful techniques employed in this validation process are the application of Kinetic Isotope Effects (KIEs) and the correlation of computed Gibbs free energies with experimental kinetic data. While specific detailed studies on this compound are not extensively documented in publicly accessible literature, the principles of these validation methods can be illustrated using well-studied analogous reactions, such as the bimolecular nucleophilic substitution (SN2) reactions of other haloalkanes. Computational approaches like Density Functional Theory (DFT) are considered suitable for modeling the transition states and activation energies in such reactions. researchgate.net
Application of Kinetic Isotope Effects (KIEs) in Mechanistic Validation
Kinetic Isotope Effects (KIEs) are a highly sensitive probe for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopologues; the molecule with the heavier isotope has a lower zero-point energy and thus generally requires more energy to reach the transition state, leading to a slower reaction rate. princeton.edu
For a hypothetical SN2 reaction involving this compound, computational models can predict the KIEs for isotopic substitution at various positions. For instance, substituting hydrogen with deuterium (B1214612) (²H) at the carbon atom bearing the iodine (the α-carbon) or the adjacent carbon (the β-carbon) would be expected to yield secondary kinetic isotope effects, as these C-H bonds are not broken in the rate-determining step. wikipedia.org These secondary KIEs are typically small but can provide significant insight into the transition state structure. wikipedia.org
To illustrate how KIEs are used to validate computational models, we can examine a comprehensive study on the SN2 reaction between tetrabutylammonium (B224687) cyanide and ethyl chloride in DMSO at 30°C. In this study, a variety of KIEs were measured experimentally and then compared with values calculated using numerous theoretical methods. sci-hub.se This comparison allows for the assessment of how well different computational models reproduce experimental reality.
The data below showcases the comparison between experimental KIEs and those calculated by a specific density functional method for the SN2 reaction of ethyl chloride. Such a comparison is crucial for validating the chosen computational model. A close agreement between experimental and calculated KIEs would lend confidence to the computational model's ability to accurately describe the reaction mechanism of similar compounds like this compound.
| Isotopic Substitution | Experimental KIE (klight/kheavy) | Computed KIE (DFT) | Type of KIE |
|---|---|---|---|
| α-¹⁴C | 1.092 ± 0.003 | 1.087 | Primary |
| α-D₂ | 0.990 ± 0.004 | 1.002 | Secondary |
| β-D₃ | 1.054 ± 0.005 | 1.050 | Secondary |
| Leaving Group (³⁷Cl) | 1.0096 ± 0.0003 | 1.0090 | Primary |
| Nucleophile ¹³C | 1.031 ± 0.002 | 1.035 | Primary |
This table presents experimental and computed Kinetic Isotope Effects for the SN2 reaction of ethyl chloride with cyanide, illustrating the type of data used to validate computational models. A close match between experimental and computed values suggests the model is accurate. Data sourced from a study by Westaway and colleagues. sci-hub.se
Correlation of Computed Gibbs Free Energies with Experimental Kinetic Data
Another robust method for validating and refining computational models is to correlate the computed Gibbs free energy of activation (ΔG‡) with experimentally determined kinetic data. The rate constant (k) of a reaction is related to the Gibbs free energy of activation by the Eyring equation, which is a cornerstone of transition state theory. chemrxiv.org Therefore, an accurate computational model should predict ΔG‡ values that are consistent with experimental reaction rates.
For a reaction such as a nucleophilic substitution on this compound, computational chemists can model the reaction pathway from reactants to products, identifying the transition state structure and calculating its energy relative to the reactants. This energy difference corresponds to the enthalpy of activation (ΔH‡). By also calculating vibrational frequencies, the entropy of activation (ΔS‡) can be determined, allowing for the calculation of the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡).
This computed ΔG‡ can then be compared with the experimental value derived from the reaction's rate constant measured at a specific temperature. A strong correlation between the computed and experimental values over a series of related reactions or under varying conditions (e.g., different solvents or nucleophiles) provides substantial validation for the computational model. Discrepancies between the computed and experimental values can highlight weaknesses in the computational method, such as the level of theory, basis set, or the model used to account for solvent effects, prompting further refinement of the model.
Below is a hypothetical data table illustrating how computed and experimental Gibbs free energies of activation for a series of SN2 reactions of haloalkanes might be compared. A low root-mean-square deviation (RMSD) between the calculated and experimental values would indicate a high level of accuracy for the computational model.
| Reactant | Nucleophile | Solvent | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Deviation (kcal/mol) |
|---|---|---|---|---|---|
| 1-Iodobutane (B1219991) | CN⁻ | DMSO | 22.5 | 22.1 | 0.4 |
| 1-Bromobutane | CN⁻ | DMSO | 24.1 | 23.8 | 0.3 |
| 1-Chlorobutane | CN⁻ | DMSO | 26.8 | 26.5 | 0.3 |
| 1-Iodobutane | N₃⁻ | Methanol | 21.8 | 21.5 | 0.3 |
This hypothetical table demonstrates the comparison of computed Gibbs free energies of activation with experimental values for SN2 reactions of various haloalkanes. Such a comparison is essential for validating the accuracy of the computational methods used.
By employing these experimental validation techniques, theoretical chemists can refine their computational models to provide a more accurate and detailed picture of the reaction dynamics of molecules like this compound, ultimately enhancing the predictive power of computational chemistry in understanding and designing chemical reactions.
Synthetic Applications and Transformative Chemistry of 3 Fluoro 1 Iodobutane
3-Fluoro-1-iodobutane as a Versatile Building Block in Organic Synthesis
This compound is a valuable bifunctional reagent in synthetic organic chemistry. Its structure contains two distinct halogen atoms: a fluorine atom, which imparts unique properties to organic molecules, and an iodine atom, which serves as a reactive site for various chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine a preferential leaving group in nucleophilic substitution and elimination reactions. libretexts.org This differential reactivity allows for selective manipulation of the molecule, making it an excellent building block for constructing more complex fluorinated compounds. The presence of both fluorine and iodine offers dual reactivity, enabling chemists to perform selective transformations at either the carbon-fluorine or the carbon-iodine bond, depending on the reaction conditions.
Introduction of Fluoroalkyl and Iodoalkyl Moieties into Complex Molecular Architectures
The primary utility of this compound lies in its ability to introduce the 3-fluorobutyl group into various molecular scaffolds. The reactive carbon-iodine bond allows the compound to act as an electrophile, readily participating in reactions with nucleophiles. science-revision.co.uk This facilitates the attachment of the four-carbon chain containing a fluorine atom at the 3-position. The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govsigmaaldrich.com
The dual functionality of this compound also allows it to be used in more complex synthetic strategies. For instance, the iodo-group can be substituted first, and the fluoro-group can be carried through several synthetic steps before participating in a later transformation. This strategic introduction of fluorinated fragments is crucial in medicinal chemistry and materials science for developing new drugs and advanced materials. sigmaaldrich.com
| Reagent | Reaction Type | Moiety Introduced | Significance |
| This compound | Nucleophilic Substitution | 3-Fluorobutyl | Enhances metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.com |
| This compound | Grignard Reagent Formation | 3-Fluorobutyl | Creates a nucleophilic carbon center for C-C bond formation. |
| This compound | Coupling Reactions | 3-Fluorobutyl | Allows for the construction of complex carbon skeletons. |
Synthesis of Fluorinated Heterocycles and Carbocycles Utilizing this compound Derivatives
Fluorinated heterocycles and carbocycles are of significant interest in the pharmaceutical industry due to their prevalence in biologically active compounds. cardiff.ac.uke-bookshelf.de this compound derivatives are key starting materials for the synthesis of these cyclic structures. The general strategy involves converting the iodo-group into a different functional group that can then participate in a cyclization reaction.
Derivatization through Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction type for this compound, primarily involving the displacement of the iodide ion, which is an excellent leaving group. doubtnut.com The carbon atom bonded to the iodine is electrophilic (partially positive) and is susceptible to attack by electron-rich species known as nucleophiles. science-revision.co.uk The carbon-iodine bond is the most reactive site in the molecule for these reactions, as it is much weaker than the carbon-fluorine and carbon-hydrogen bonds. libretexts.org
Carbon-Carbon Bond Formation (e.g., Alkylation, Cyanation)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of larger and more complex molecular skeletons. This compound is an effective substrate for such reactions.
Alkylation: In alkylation reactions, the 3-fluorobutyl group is transferred to a carbon nucleophile (a carbanion). Common sources of carbanions include organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). These reactions extend the carbon chain and build more elaborate structures containing the fluorinated moiety.
Cyanation: The reaction of this compound with a cyanide salt, such as potassium cyanide (KCN), results in the displacement of the iodide to form 4-fluoropentanenitrile. chemrevise.org This reaction is significant because it adds a carbon atom to the chain and introduces a nitrile functional group. youtube.com The nitrile group is highly versatile and can be further converted into other functional groups, such as carboxylic acids (through hydrolysis) or primary amines (through reduction). youtube.com
| Nucleophile | Reagent Example | Product Type | Significance |
| Cyanide ion (:CN⁻) | KCN in ethanol/water | Nitrile (4-fluoropentanenitrile) | Increases carbon chain length by one; nitrile group is a versatile synthetic intermediate. chemrevise.org |
| Alkyl Grignard | R-MgBr | Alkylated alkane | Forms a new C-C bond, building a larger carbon skeleton. nih.gov |
| Acetylide ion (RC≡C:⁻) | Sodium acetylide | Alkyne | Introduces an alkyne functional group for further transformations. |
Carbon-Heteroatom Bond Formation (e.g., with Oxygen, Nitrogen, Sulfur Nucleophiles)
This compound readily reacts with various heteroatom nucleophiles to form new carbon-heteroatom bonds, leading to a wide range of functionalized molecules. nih.gov
Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (OH⁻) yields 3-fluorobutan-1-ol. Using alkoxide ions (RO⁻) as nucleophiles leads to the formation of ethers (e.g., 1-alkoxy-3-fluorobutane). These reactions are typically carried out in a polar solvent.
Nitrogen Nucleophiles: Ammonia (NH₃) can displace the iodide to form 3-fluorobutan-1-amine. Primary (RNH₂) and secondary amines (R₂NH) can also be used to produce secondary and tertiary amines, respectively. These reactions provide access to a variety of fluorinated amines, which are important in medicinal chemistry. nih.gov
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react with this compound to form thioethers (sulfides). These sulfur-containing compounds have applications in various areas of chemistry. nih.gov
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether |
| Ammonia | Ammonia (NH₃) | Primary Amine |
| Amine | Methylamine (CH₃NH₂) | Secondary Amine |
| Thiolate | Sodium ethanethiolate (NaSCH₂CH₃) | Thioether (Sulfide) |
Derivatization through Elimination Reactions for the Synthesis of Fluoroalkenes
In addition to substitution, this compound can undergo elimination reactions, where it loses atoms to form a double bond. This process is a key method for synthesizing fluoroalkenes. The reaction is typically promoted by a strong, sterically hindered base, such as potassium tert-butoxide.
In this reaction, the base removes a proton (H⁺) from the carbon atom adjacent to the one bearing the iodine. Simultaneously, the iodide ion leaves, resulting in the formation of a carbon-carbon double bond. Depending on which adjacent proton is removed, a mixture of isomeric fluoroalkenes can be formed. The major product is often dictated by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. The presence of the fluorine atom can influence the regioselectivity of the elimination. The synthesis of fluoroalkenes is important as these compounds are valuable monomers for fluoropolymers and can act as bioisosteres for amide bonds in medicinal chemistry. cas.cn
Role in the Production of Specialty Chemicals
Precursors for Agrochemical Intermediates
A significant application of this compound in the agrochemical sector is in the synthesis of fluorinated pyrazole (B372694) derivatives, which are a prominent class of fungicides. The highly reactive carbon-iodine bond in this compound makes it an excellent alkylating agent for introducing the 3-fluorobutyl group onto a pyrazole ring.
A plausible and chemically sound synthetic route involves the N-alkylation of a substituted pyrazole, such as 3,5-dimethylpyrazole, with this compound. This reaction would proceed via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon attached to the iodine atom, displacing the iodide leaving group.
Plausible Reaction Scheme:
This reaction would likely be carried out in the presence of a suitable base, such as potassium carbonate, to deprotonate the pyrazole and enhance its nucleophilicity. The resulting product, 1-(3-fluorobutyl)-3,5-dimethylpyrazole, represents a key intermediate that can be further elaborated to produce a range of fungicidal compounds. The incorporation of the 3-fluorobutyl side chain is anticipated to enhance the biological activity of the final fungicide.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3,5-dimethylpyrazole | This compound | 1-(3-fluorobutyl)-3,5-dimethylpyrazole | N-alkylation |
Monomers and Intermediates for Polymer Synthesis
In the realm of polymer science, the incorporation of fluorine into monomers can lead to polymers with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical characteristics. This compound serves as a valuable precursor for the synthesis of fluorinated monomers, particularly fluorinated acrylates and methacrylates.
The synthesis of these monomers can be achieved through the reaction of this compound with a suitable precursor, followed by the introduction of the polymerizable acrylate (B77674) or methacrylate (B99206) group. One potential synthetic strategy involves the conversion of this compound to 3-fluorobutanol, which can then be esterified with acryloyl chloride or methacryloyl chloride to yield the desired monomer.
A more direct approach could involve the reaction of the sodium or potassium salt of acrylic acid or methacrylic acid with this compound. This would be a Williamson ether synthesis-type reaction, where the carboxylate anion acts as a nucleophile, displacing the iodide from this compound to form the corresponding 3-fluorobutyl ester.
Plausible Reaction Scheme:
The resulting monomers, 3-fluorobutyl acrylate and 3-fluorobutyl methacrylate, can then be polymerized or copolymerized with other monomers to produce a variety of specialty polymers. These fluorinated polymers are expected to find applications in coatings, adhesives, and other materials where the unique properties imparted by fluorine are desired.
| Precursor | Reactant | Monomer | Polymer Application |
| This compound | Sodium Acrylate | 3-Fluorobutyl acrylate | Specialty Coatings, Adhesives |
| This compound | Sodium Methacrylate | 3-Fluorobutyl methacrylate | High-Performance Polymers |
Future Research Trajectories in 3 Fluoro 1 Iodobutane Chemistry
Development of Novel and Sustainable Synthetic Methodologies for 3-Fluoro-1-iodobutane and its Analogues
The synthesis of this compound, a molecule featuring both a fluorine and an iodine atom, presents unique challenges and opportunities for methodological innovation. Current synthetic routes often rely on traditional methods such as halogen exchange reactions, which may involve harsh conditions or the use of hazardous reagents. Future research will likely focus on creating more sustainable and efficient pathways to this and related fluoroiodoalkanes.
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated alkanes. For compounds like this compound, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. Key areas of future investigation include:
Catalyst-Free Syntheses: Exploring novel catalyst-free methods for the synthesis of this compound is a promising avenue. This could involve mechanochemical approaches, such as ball milling, which can promote reactions in the absence of solvents and potentially without the need for a catalyst. Photochemical methods that proceed without a catalyst are also being investigated for C-H bond fluorination, which could offer a more direct route to such compounds.
Biocatalysis: The use of enzymes, or biocatalysis, for the synthesis of halogenated compounds is a burgeoning field. Halogenase enzymes could offer highly selective and environmentally benign routes to fluoroiodoalkanes. While the direct enzymatic synthesis of this compound has not yet been reported, research into the substrate scope and engineering of halogenases may lead to biocatalytic methods for its production in the future. This approach would operate under mild conditions, typically in aqueous media, thereby significantly reducing the environmental impact.
Use of Greener Solvents: The replacement of traditional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Future synthetic strategies for this compound will likely explore the use of ionic liquids, supercritical fluids, or water as reaction media. Ionic liquids, in particular, are gaining attention as they can act as both solvents and catalysts, are non-volatile, and can often be recycled.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Advantages |
| Catalyst-Free Methods | Mechanochemical or photochemical synthesis. | Reduced waste, lower cost, simplified purification. |
| Biocatalysis | Use of engineered halogenase enzymes. | High selectivity, mild reaction conditions, use of renewable resources. |
| Greener Solvents | Reactions in ionic liquids, supercritical CO2, or water. | Reduced environmental impact, improved safety, potential for catalyst recycling. |
The presence of a stereocenter at the 3-position of this compound means that it can exist as two enantiomers. The ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry. Future research in this area is expected to focus on:
Chiral Catalysis: The development of new chiral catalysts is crucial for achieving high enantioselectivity. This includes the design of novel organocatalysts, such as chiral amines or phosphoric acids, and transition-metal complexes with chiral ligands. These catalysts can create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is another promising strategy. Chiral phase-transfer catalysts can facilitate the transfer of a fluoride (B91410) or iodide ion from an aqueous or solid phase to an organic phase where the reaction occurs, thereby inducing enantioselectivity.
Computational Modeling: Computational studies will play an increasingly important role in the design of stereoselective syntheses. Density functional theory (DFT) and other modeling techniques can be used to understand the mechanisms of stereoselective reactions and to predict the performance of new chiral catalysts, thus accelerating their development.
Exploration of New Reactivity Modes and Mechanistic Discoveries
The dual functionality of this compound, with a relatively inert C-F bond and a highly reactive C-I bond, makes it an interesting substrate for exploring new chemical transformations. Future research will aim to unlock novel reactivity patterns and gain deeper mechanistic insights into its reactions.
Transition metal catalysis offers a powerful toolkit for activating the carbon-iodine bond of this compound, enabling a variety of cross-coupling and functionalization reactions. While specific applications to this compound are not yet widely reported, future research is anticipated in the following areas:
Cross-Coupling Reactions: Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are expected to be a major focus. These reactions could be used to form new carbon-carbon and carbon-heteroatom bonds at the 1-position of the butane (B89635) chain, providing access to a wide range of more complex fluorinated molecules. For instance, coupling with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) would introduce new functional groups while preserving the fluorine atom.
Carbonylation and Other Insertions: The insertion of carbon monoxide or other small molecules into the carbon-iodine bond, catalyzed by transition metals like rhodium or palladium, could lead to the synthesis of fluorinated aldehydes, ketones, and carboxylic acid derivatives.
C-H Activation: While more challenging, transition metal-catalyzed C-H activation at other positions of the this compound backbone could open up new avenues for its functionalization, allowing for the introduction of new substituents at previously inaccessible sites.
| Transition Metal | Potential Reaction with this compound | Potential Products |
| Palladium (Pd) | Suzuki, Negishi, Sonogashira cross-coupling | Alkylated, arylated, or alkynylated fluorobutanes |
| Nickel (Ni) | Cross-coupling with organosilanes (Hiyama coupling) | Arylated fluorobutanes |
| Copper (Cu) | Ullmann-type couplings, fluoroalkylation reactions | Arylated fluorobutanes, functionalized fluoroalkanes |
| Rhodium (Rh) | Carbonylation | Fluorinated aldehydes and derivatives |
Photoredox and electrochemical catalysis are rapidly emerging as powerful and sustainable tools in organic synthesis. Their application to the chemistry of this compound is a promising area for future exploration.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling unique transformations. For this compound, this could involve the homolytic cleavage of the C-I bond to generate a fluoroalkyl radical. This radical could then participate in a variety of reactions, such as addition to alkenes or arenes, or coupling with other radical species, to form new C-C bonds. Photocatalytic methods could also be explored for the selective fluorination of iodoalkanes.
Electrochemical Catalysis: Electrosynthesis offers an alternative green approach to chemical reactions by using electricity to drive oxidation and reduction processes. Electrochemical methods could be developed for both the synthesis and transformation of this compound. For instance, anodic oxidation could be used to generate a carbocation intermediate for subsequent nucleophilic attack, while cathodic reduction could be employed to cleave the C-I bond and generate a carbanion or radical species for further reactions.
Advanced Applications in Complex Molecular Synthesis and Methodological Developments
The unique properties of this compound make it a potentially valuable building block for the synthesis of more complex and biologically active molecules. Future research will likely focus on demonstrating its utility in total synthesis and developing new synthetic methodologies that leverage its distinct reactivity.
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and agrochemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. As a fluorinated building block, this compound could serve as a precursor for the synthesis of novel pharmaceuticals and agrochemicals. biesterfeld.no The presence of the reactive iodine atom allows for its incorporation into larger molecular scaffolds, while the fluorine atom can impart desirable physicochemical properties.
Furthermore, this compound can be a valuable tool in the development of new synthetic methods. For instance, it could be used as a model substrate to study the reactivity of fluoroiodoalkanes in novel catalytic systems or to explore new reaction pathways. Its bifunctional nature allows for sequential or orthogonal functionalization, making it a versatile platform for methodological innovation. The development of reactions that selectively target either the C-F or C-I bond in the presence of the other will be a particularly interesting area of future research, offering new strategies for the controlled synthesis of complex fluorinated molecules. This includes the potential for creating novel fluorinated heterocycles, which are prominent motifs in many bioactive compounds. rsc.orgcardiff.ac.uknih.gov
Strategic Integration into Complex Organic Synthesis Pathways
The utility of this compound as a building block in the assembly of complex molecules represents a significant area for future investigation. The differential reactivity of the carbon-iodine and carbon-fluorine bonds is the cornerstone of its synthetic potential. The C-I bond is readily cleaved, making it an excellent site for introducing molecular diversity, while the C-F bond is typically robust and carried through synthetic sequences to be present in the final target molecule.
The primary iodide in this compound is susceptible to a wide range of nucleophilic substitution and cross-coupling reactions. This allows for the straightforward introduction of the 3-fluorobutyl moiety into larger molecular frameworks. For instance, it can be employed in:
Alkylation Reactions: Used to introduce the fluorinated chain to carbon, nitrogen, oxygen, or sulfur nucleophiles, forming new C-C, C-N, C-O, or C-S bonds, respectively.
Cross-Coupling Reactions: Participation in reactions such as Suzuki, Stille, or Sonogashira couplings (after conversion to an organometallic derivative) would allow for the construction of complex carbon skeletons.
Organometallic Reagent Formation: Conversion to a Grignard or organolithium reagent would enable its use as a nucleophilic fluorinated building block for addition to carbonyls and other electrophiles.
The strategic value of this compound lies in its ability to act as a precursor to a variety of fluorinated synthons. The development of multi-step synthetic routes that leverage the reactivity of the iodide while preserving the fluoride is a key research trajectory. This approach is particularly valuable in medicinal and agrochemical research, where the introduction of fluorine can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com
| Reaction Type | Potential Application of this compound | Resulting Structure |
| Nucleophilic Substitution | Reaction with an amine (R₂NH) | R₂N-CH₂(CH₂)₂CH(F)CH₃ |
| Grignard Formation | Reaction with Mg, then with an aldehyde (RCHO) | RCH(OH)CH₂(CH₂)₂CH(F)CH₃ |
| Suzuki Coupling (hypothetical) | Conversion to boronic ester, then coupling with aryl halide (Ar-X) | Ar-CH₂(CH₂)₂CH(F)CH₃ |
Synergistic Integration with Computational Chemistry for Predictive Research
The advancement of computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby accelerating experimental research and discovery.
Predictive modeling can be instrumental in designing efficient synthetic routes utilizing this compound. Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and predict their outcomes. For instance, DFT calculations at levels such as B3LYP/6-31G(d,p) can effectively model the transition states and activation energies for reactions like nucleophilic substitutions at the carbon-iodine bond.
This predictive capability allows for the in silico screening of various reaction conditions (e.g., solvents, catalysts, temperature) to identify the optimal parameters for achieving high yield and selectivity before any experiments are conducted in the laboratory. By comparing the computed Gibbs free energies of competing reaction pathways, researchers can rationally design experiments that favor the desired product while minimizing the formation of byproducts. This synergy between computational prediction and experimental work can significantly reduce the time and resources required for synthetic route development.
Beyond optimizing known reactions, computational chemistry can provide profound insights into the complex reaction landscapes of this compound. The presence of two different halogens introduces questions of chemo- and regioselectivity. For example, under certain conditions, could reactions occur at the C-F bond or at C-H bonds elsewhere in the molecule?
Theoretical investigations can map out the potential energy surfaces for various possible reactions. This allows researchers to understand the kinetic and thermodynamic factors that govern the reactivity and selectivity of the molecule. For example, computational models can predict the likelihood of elimination versus substitution reactions under different basic conditions. Furthermore, these models can elucidate the subtle electronic and steric effects that the fluorine atom exerts on the reactivity at the distant iodinated carbon. A detailed theoretical understanding of these factors is crucial for controlling the outcome of chemical transformations and for designing novel reactions that exploit the unique properties of this fluorinated building block.
| Computational Method | Application to this compound Research | Insights Gained |
| Density Functional Theory (DFT) | Modeling transition states and activation energies. | Prediction of reaction feasibility and kinetics. |
| Ab initio methods | Calculating accurate thermochemical data. osti.gov | Understanding reaction thermodynamics. |
| Molecular Dynamics (MD) | Simulating solvent effects on reaction pathways. | Optimization of reaction conditions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Fluoro-1-iodobutane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogen-exchange reactions or nucleophilic substitution. For example, fluorination of 1-iodobutane derivatives using agents like KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) can yield the target compound. Reaction efficiency depends on solvent polarity, catalyst presence (e.g., crown ethers), and stoichiometric ratios. Researchers should optimize parameters using Design of Experiments (DoE) to identify yield-controlling factors like temperature gradients or reagent purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?
- Methodological Answer :
- NMR Spectroscopy : NMR should show a singlet or multiplet near -200 ppm (CF coupling), while NMR reveals splitting patterns from vicinal fluorine and iodine interactions.
- IR Spectroscopy : C-F stretches appear at 1100–1200 cm, and C-I bonds near 500 cm.
- Mass Spectrometry : The molecular ion peak (M) at m/z 212 (CHFI) and fragment peaks (e.g., loss of I at m/z 85) confirm structure. Cross-referencing with databases like PubChem ensures accurate interpretation .
Q. How does the steric and electronic profile of this compound compare to other haloalkanes in nucleophilic substitution reactions?
- Methodological Answer : The iodine atom’s poor leaving-group ability (vs. Br/Cl) and fluorine’s electronegativity reduce SN2 reactivity. Comparative kinetics studies using substrates like 1-bromo-3-fluorobutane under identical conditions (e.g., NaCN in ethanol) can quantify rate differences. Steric effects are minimal due to the linear alkyl chain, but electronic effects dominate, as shown by Hammett plots or computational electrostatic potential maps .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reaction mechanisms involving this compound, and how can researchers validate these models experimentally?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively models transition states and activation energies for reactions like nucleophilic substitution. Validation involves kinetic isotope effects (KIEs) or comparing computed Gibbs free energies with experimental Arrhenius plots. For example, deuterated analogs can test predicted KIEs in SN2 pathways .
Q. How can contradictions in reported reaction yields of this compound be systematically analyzed to identify optimal conditions?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Researchers should conduct sensitivity analyses using fractional factorial designs to isolate critical factors. Meta-analyses of published data (e.g., SciFinder Scholar searches) combined with Bayesian statistics can quantify the probability of optimal conditions (e.g., anhydrous DMF at 70°C) .
Q. What strategies are effective in minimizing decomposition of this compound during storage and handling in synthetic procedures?
- Methodological Answer : Decomposition via hydrolysis or radical pathways can be mitigated by storing the compound in amber vials under inert gas (Ar/N) at -20°C. Adding stabilizers like BHT (butylated hydroxytoluene) or conducting stability studies via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic GC-MS monitoring provides empirical guidelines .
Methodological Considerations
- Literature Review : Use academic databases (e.g., SciFinder, PubMed) with search terms like “this compound synthesis” or “haloalkane reactivity” to identify peer-reviewed studies. Filter results by publication date (post-2010) to ensure relevance .
- Ethical Compliance : Adhere to safety protocols for handling volatile iodides (e.g., fume hood use, PPE). Document procedures using platforms like LabArchives for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
